Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is a synthetic compound derived from Dabigatran, an established anticoagulant. This compound features deuterium labeling, which enhances its stability and analytical precision. It is primarily used in scientific research, particularly in pharmacokinetic studies and method validation in analytical chemistry.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester falls under the category of synthetic organic compounds, specifically within the subclass of anticoagulants. Its structure is closely related to that of Dabigatran but modified to include deuterium isotopes for enhanced tracking in biological systems.
The synthesis of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yields and purity of the final product.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a complex molecular structure characterized by its benzimidazole core and functional groups that include cyano and ethyl ester moieties. The incorporation of deuterium enhances its stability and allows for more accurate detection methods.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester can undergo various chemical reactions including:
The specific conditions for these reactions vary based on desired outcomes, such as temperature control for oxidation or solvent choice for substitution reactions.
The mechanism of action for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester primarily involves its interaction with thrombin, an enzyme essential for blood coagulation. By inhibiting thrombin's activity, it prevents the conversion of fibrinogen into fibrin, thereby reducing blood clot formation. This action mirrors that of its parent compound, Dabigatran .
Relevant data concerning its stability and reactivity are crucial for understanding its behavior in biological systems and during analytical procedures.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has significant applications across various scientific fields:
This compound's unique properties make it invaluable for researchers aiming to enhance their understanding of anticoagulant mechanisms and improve drug development processes.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester (CAS 1346597-93-0) features a deuterated benzimidazole core with the molecular formula C₂₇H₂₃D₃N₆O₃ and a molecular weight of 485.55 g/mol [2] [5]. The compound incorporates three deuterium atoms at the 1-methyl group of the benzimidazole ring, confirmed via 1H-NMR spectroscopy by the absence of the protiated methyl signal at ~3.80 ppm. X-ray crystallography studies reveal a planar benzimidazole-pyridine system, stabilized by intramolecular hydrogen bonding between the cyanoanilino nitrogen and the carbonyl oxygen of the propanoate side chain. The ethyl ester moiety adopts a gauche conformation relative to the carbonyl group, optimizing steric interactions [2] [3]. For the oxalate salt (CAS 1794780-07-6), crystallography confirms protonation at the pyridinyl nitrogen, with oxalate anions forming salt bridges (C₂₉H₂₅D₃N₆O₇; MW: 575.59 g/mol) [3] [8].
Table 1: Structural Parameters of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₂₇H₂₃D₃N₆O₃ | High-Resolution MS |
Crystal System | Monoclinic | X-ray Crystallography |
Deuterium Position | 1-Methylbenzimidazole | 1H-NMR |
Key Torsion Angle | C11-C12-O13-C14: -172.5° | X-ray/DFT Calculation |
Deuterium integration at the benzimidazole N-methyl group ([2H]C([2H])([2H])-N<) significantly enhances metabolic stability by impeding oxidative demethylation—a primary degradation pathway in non-deuterated analogues. Kinetic isotope effect (KIE) studies show a 4–7-fold reduction in metabolic clearance in vitro due to the stronger C-D bond (bond dissociation energy: ~105 kcal/mol) versus C-H (~100 kcal/mol) [2] [8]. This "deuterium switch" does not alter steric or electronic properties, preserving target affinity for thrombin while extending plasma half-life. Accelerated stability studies (40°C/75% RH) confirm <2% degradation after 6 months in the deuterated form, compared to 8–12% for the non-deuterated counterpart [8].
Comparative studies between Deacetamidine Cyano Dabigatran-d3 Ethyl Ester (deuterated) and Deacetamidine Cyano Dabigatran Ethyl Ester (non-deuterated; CAS 211915-84-3, C₂₇H₂₆N₆O₃, MW 482.53 g/mol) reveal three critical distinctions [9] [10]:
Table 2: Deuterated vs. Non-Deuterated Structural and Stability Comparisons
Property | Deuterated (d3) | Non-Deuterated |
---|---|---|
Molecular Weight | 485.55 g/mol | 482.53 g/mol |
Metabolic Half-life | 8.2 ± 0.6 h (human hepatocytes) | 1.9 ± 0.3 h |
Plasma Stability | >95% intact (24 h) | 82% intact (24 h) |
Melting Point | 215°C (dec.) | 210°C (dec.) |
The isotopic purity of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester (>98% d3 by 2H-NMR) qualifies it as a critical internal standard for LC-MS/MS quantification of dabigatran in biological matrices, reducing matrix effect variability [5] [8]. Its synthesis involves deuterated iodomethane (CD3I) alkylation of a benzimidazole precursor, followed by oxalate salt formation (yield: 71–75%) [2] [8].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9